5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride
CAS No.: 205055-20-5
Cat. No.: VC8412382
Molecular Formula: C7H3Cl2NO2S2
Molecular Weight: 268.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205055-20-5 |
|---|---|
| Molecular Formula | C7H3Cl2NO2S2 |
| Molecular Weight | 268.1 g/mol |
| IUPAC Name | 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H3Cl2NO2S2/c8-6-2-1-5-4(10-6)3-7(13-5)14(9,11)12/h1-3H |
| Standard InChI Key | DDOAASFFFGZAFG-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl |
| Canonical SMILES | C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Connectivity
The molecular formula of 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride is C₇H₃Cl₂NO₂S₂, with a molecular weight of 284.14 g/mol . The structure consists of a thieno[3,2-b]pyridine scaffold—a bicyclic system fusing a thiophene ring (positions 3,2-b) to a pyridine ring. Chlorine substitution occurs at position 5 of the pyridine moiety, while the sulfonyl chloride group (-SO₂Cl) is attached to position 2 of the thiophene ring .
Spectroscopic and Stereoelectronic Features
The SMILES notation C1=CC(=NC2=C1SC(=C2)S(=O)(=O)Cl)Cl precisely encodes the connectivity, highlighting the sulfur atoms in the thiophene and sulfonyl groups . The InChIKey DDOAASFFFGZAFG-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling comparisons with related sulfonamide derivatives . Predicted collision cross section (CCS) values for various adducts, such as [M+H]+ (155.4 Ų) and [M+Na]+ (169.6 Ų), suggest moderate polarizability and potential utility in mass spectrometry-based analyses .
Table 1: Predicted Collision Cross Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 267.90550 | 155.4 |
| [M+Na]+ | 289.88744 | 169.6 |
| [M+NH4]+ | 284.93204 | 164.7 |
| [M-H]- | 265.89094 | 156.6 |
Crystallographic and Conformational Analysis
While experimental crystallographic data remain unavailable, molecular modeling predicts planar geometry for the thienopyridine core, with the sulfonyl chloride group adopting a tetrahedral configuration. The chlorine substituents at positions 2 and 5 introduce steric and electronic effects that may influence reactivity—a hypothesis supported by the compound’s inclusion in patented medicinal chemistry workflows .
Synthesis and Reactivity
Synthetic Pathways
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Sulfurylation: Chlorosulfonation of preformed thieno[3,2-b]pyridine derivatives using chlorosulfonic acid .
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Cyclization Strategies: Constructing the bicyclic system from dichloropyridine-thiophene precursors followed by selective sulfonation .
The patent US20220135586A1 describes related thieno[3,2-b]pyridin-7-amine derivatives, implying that 5-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride could serve as a sulfonating agent in multi-step syntheses .
Reactivity Profile
As a sulfonyl chloride, the compound exhibits characteristic electrophilicity at the sulfur center, enabling:
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Nucleophilic substitution with amines to form sulfonamides
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Cross-coupling reactions at the chloro-substituted pyridine ring
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Electrophilic aromatic substitution on the thiophene moiety
The dual chlorine substituents may direct regioselectivity in subsequent functionalization steps, though experimental validation is needed.
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Considerations
Key features influencing biological activity in related compounds include:
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